molecular formula C29H40N4O7S B2419836 (2R)-2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-[4-[[(Z)-N'-[(2,2,5,7,8-pentamethyl-3,4-dihydrochromen-6-yl)sulfonyl]carbamimidoyl]amino]phenyl]propanoic acid CAS No. 2389078-85-5

(2R)-2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-[4-[[(Z)-N'-[(2,2,5,7,8-pentamethyl-3,4-dihydrochromen-6-yl)sulfonyl]carbamimidoyl]amino]phenyl]propanoic acid

Cat. No. B2419836
M. Wt: 588.72
InChI Key: ZLDDTVFZJTYADC-JOCHJYFZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R)-2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-[4-[[(Z)-N'-[(2,2,5,7,8-pentamethyl-3,4-dihydrochromen-6-yl)sulfonyl]carbamimidoyl]amino]phenyl]propanoic acid is a useful research compound. Its molecular formula is C29H40N4O7S and its molecular weight is 588.72. The purity is usually 95%.
BenchChem offers high-quality (2R)-2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-[4-[[(Z)-N'-[(2,2,5,7,8-pentamethyl-3,4-dihydrochromen-6-yl)sulfonyl]carbamimidoyl]amino]phenyl]propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2R)-2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-[4-[[(Z)-N'-[(2,2,5,7,8-pentamethyl-3,4-dihydrochromen-6-yl)sulfonyl]carbamimidoyl]amino]phenyl]propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthesis of Heterocycles and Antimicrobial Evaluation :

    • Studies on the synthesis of heterocyclic compounds incorporating sulfamoyl moiety have demonstrated the potential for antimicrobial applications. Such compounds, derived from cyanoacetamide precursors, have been evaluated for their in vitro antibacterial and antifungal activities, showing promising results (Darwish, Atia, & Farag, 2014) (Darwish et al., 2014).
  • Computational Peptidology and Antifungal Applications :

    • Computational studies on antifungal tripeptides, involving molecular properties and reactivity descriptors, have highlighted the role of conceptual density functional theory in drug design. This approach aids in predicting the bioactivity scores of new peptides, indicating its utility in the design and evaluation of potential drug candidates (Flores-Holguín, Frau, & Glossman-Mitnik, 2019) (Flores-Holguín, Frau, & Glossman-Mitnik, 2019).
  • Organic Acids in Metabolic Studies :

    • Analysis of organic acids in cultures of an extremely thermophilic sulfur-dependent anaerobic archaeon has provided insights into the metabolic pathways involved. This research, focusing on the formation of various organic acids from amino acids, demonstrates the potential for investigating metabolic reactions and pathways in extreme environments (Rimbault, Guézennec, Fromage, Niel, Godfroy, & Rocchiccioli, 1993) (Rimbault et al., 1993).
  • Chemo-Enzymatic Synthesis and Stereochemical Characterization :

    • The chemo-enzymatic synthesis and characterization of diastereomers of certain compounds have been explored, highlighting the importance of stereochemistry in drug design and pharmacokinetic studies. Such research underscores the complexity of synthesizing and analyzing compounds with specific stereochemical configurations, which could be relevant to the synthesis and application of the queried compound (Baba, Yamada, Satoh, Watanabe, & Yoshioka, 2018) (Baba et al., 2018).

properties

IUPAC Name

(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[4-[[(Z)-N'-[(2,2,5,7,8-pentamethyl-3,4-dihydrochromen-6-yl)sulfonyl]carbamimidoyl]amino]phenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H40N4O7S/c1-16-17(2)24(18(3)21-13-14-29(7,8)39-23(16)21)41(37,38)33-26(30)31-20-11-9-19(10-12-20)15-22(25(34)35)32-27(36)40-28(4,5)6/h9-12,22H,13-15H2,1-8H3,(H,32,36)(H,34,35)(H3,30,31,33)/t22-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLDDTVFZJTYADC-JOCHJYFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C2=C1OC(CC2)(C)C)C)S(=O)(=O)N=C(N)NC3=CC=C(C=C3)CC(C(=O)O)NC(=O)OC(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=C(C2=C1OC(CC2)(C)C)C)S(=O)(=O)/N=C(/N)\NC3=CC=C(C=C3)C[C@H](C(=O)O)NC(=O)OC(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H40N4O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

588.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R)-2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-[4-[[(Z)-N'-[(2,2,5,7,8-pentamethyl-3,4-dihydrochromen-6-yl)sulfonyl]carbamimidoyl]amino]phenyl]propanoic acid

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